N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
Description
N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.43. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
Bortezomib Impurity G plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, Bortezomib, the parent compound of Bortezomib Impurity G, is known to inhibit the 26S proteasome, a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway
Cellular Effects
Bortezomib Impurity G has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, Bortezomib has been shown to alleviate tissue fibrotic processes and reduce M2 polarization and CXCL16 expression of macrophages
Molecular Mechanism
The molecular mechanism of action of Bortezomib Impurity G involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an example, Bortezomib, the parent compound, exerts its effects through reversible inhibition of the 26S proteasome, leading to cell cycle arrest and apoptosis of cancer cells
Temporal Effects in Laboratory Settings
The effects of Bortezomib Impurity G over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study. As a related compound, Bortezomib has been shown to have significant temporal effects, including the alleviation of bleomycin-induced pulmonary fibrosis .
Dosage Effects in Animal Models
The effects of Bortezomib Impurity G vary with different dosages in animal models. For instance, Bortezomib has been administered at a dose of 1.3 mg/m2 as a bolus IV injection twice weekly in combination with other drugs
Metabolic Pathways
Bortezomib Impurity G is involved in various metabolic pathways, interacting with enzymes or cofactors. The effects on metabolic flux or metabolite levels are complex and multifaceted. For instance, Bortezomib, the parent compound, is known to affect the ubiquitin-proteasome pathway
Properties
IUPAC Name |
N-[(2S)-1-[[(1S)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIDLJIPMZVISC-RDJZCZTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856381 | |
Record name | N-[(1S)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289472-81-7 | |
Record name | Hydroxy des(boric acid) bortezomib, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(1S)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXY DES(BORIC ACID) BORTEZOMIB, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGP3WC2T3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.